(2-Methylpyrimidin-5-yl)methanol

Description

BenchChem offers high-quality (2-Methylpyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

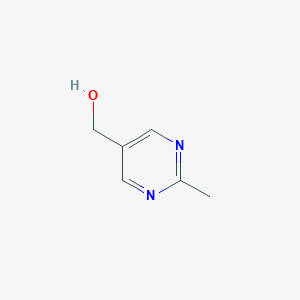

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBMGFDJYBEWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562988 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-83-0 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanol is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (2-Methylpyrimidin-5-yl)methanol, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Properties and Structure

(2-Methylpyrimidin-5-yl)methanol, with the CAS number 2239-83-0, is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 2239-83-0 |

| IUPAC Name | (2-Methylpyrimidin-5-yl)methanol |

| Synonyms | 2-Methyl-5-(hydroxymethyl)pyrimidine |

| Appearance | White crystalline solid |

| Melting Point | 102-103 °C |

| Boiling Point | 237 °C |

| Density | 1.171 g/cm³ |

| Flash Point | 97.1 °C |

| Refractive Index | 1.549 |

| Solubility | Soluble in methanol and other polar organic solvents. |

Structure:

The structure of (2-Methylpyrimidin-5-yl)methanol consists of a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

Caption: 2D structure of (2-Methylpyrimidin-5-yl)methanol.

Experimental Protocols

Synthesis of (2-Methylpyrimidin-5-yl)methanol

A common synthetic route to (2-Methylpyrimidin-5-yl)methanol involves the reduction of the corresponding aldehyde, 2-methylpyrimidine-5-carbaldehyde. A general experimental protocol for this transformation using sodium borohydride is provided below.

Reaction Scheme:

In-Depth Technical Guide: (2-Methylpyrimidin-5-yl)methanol

CAS Number: 2239-83-0

Synonyms: 2-Methyl-5-hydroxymethyl-pyrimidine, 2-Methyl-5-pyrimidinemethanol[1]

This technical guide provides a comprehensive overview of (2-Methylpyrimidin-5-yl)methanol, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document outlines its chemical properties, potential synthetic routes, and methodologies for biological evaluation, supported by data presentation in structured tables and logical diagrams.

Chemical and Physical Properties

(2-Methylpyrimidin-5-yl)methanol is a white crystalline solid at room temperature.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H8N2O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 102-103°C | [2] |

| Boiling Point | 237°C | [2] |

| Density | 1.171 g/cm³ | [2] |

| Flash Point | 97.1°C | [2] |

| Vapor Pressure | 0.0253 mmHg at 25°C | [2] |

Synthesis

A plausible synthetic route to (2-Methylpyrimidin-5-yl)methanol involves the reduction of an appropriate pyrimidine-5-carboxylate derivative. One documented method is the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate using lithium aluminum hydride (LiAlH4), which has been reported to yield related dihydropyrimidine compounds as the main product, with the corresponding pyrimidin-5-yl)methanol as a byproduct.[3]

Experimental Protocol: Reduction of a Pyrimidine-5-Carboxylate Derivative

This protocol is adapted from procedures for the reduction of carboxylic acid derivatives using lithium aluminum hydride.[4][5][6] Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. All procedures should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.

Materials:

-

Ethyl 2-methylpyrimidine-5-carboxylate (or a similar ester)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ethyl ether

-

Saturated aqueous sodium sulfate solution

-

10% (v/v) sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a suspension of LiAlH4 (1.1 molar equivalents) in anhydrous THF is prepared.

-

Addition of Ester: A solution of ethyl 2-methylpyrimidine-5-carboxylate (1.0 molar equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension while maintaining the temperature below 10°C using an ice-salt bath.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the flask is cooled in an ice-water bath. The excess LiAlH4 is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Work-up: 10% (v/v) sulfuric acid is added to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate (2-Methylpyrimidin-5-yl)methanol.

Potential Biological Activity and Experimental Protocols

Kinase Inhibition Assay

Given that many pyrimidine-based compounds are kinase inhibitors, a common assay to evaluate the potential of (2-Methylpyrimidin-5-yl)methanol is a kinase inhibition assay.[8][9]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [10]

This protocol is a general guideline for a high-throughput screening assay in a 384-well format.

Materials:

-

(2-Methylpyrimidin-5-yl)methanol

-

Target kinase (e.g., a tyrosine kinase or serine/threonine kinase)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

Positive control inhibitor

-

DMSO

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a stock solution of (2-Methylpyrimidin-5-yl)methanol in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and a known inhibitor as a positive control.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, its substrate, and ATP in the assay buffer. Dispense this mixture into the wells of the assay plate to initiate the reaction. Include "no kinase" control wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The antiproliferative effects of (2-Methylpyrimidin-5-yl)methanol on cancer cell lines can be assessed using a standard cell viability assay, such as the MTT assay.[11]

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

-

Cancer cell line(s) of interest

-

(2-Methylpyrimidin-5-yl)methanol

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (2-Methylpyrimidin-5-yl)methanol. Include untreated and vehicle (DMSO) control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Potential Signaling Pathway Involvement

Pyrimidine derivatives have been shown to modulate various signaling pathways critical for cell growth and survival. While the specific targets of (2-Methylpyrimidin-5-yl)methanol are yet to be elucidated, potential pathways of interest include the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[13][14] Inhibition of this pathway can lead to depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis, thereby arresting cell proliferation.

Spectroscopic Data Analysis

Characterization of (2-Methylpyrimidin-5-yl)methanol would involve standard spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the methyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.

A general protocol for acquiring NMR spectra is as follows:[15]

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of (2-Methylpyrimidin-5-yl)methanol. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, would be a typical starting point for method development.[16][17][18]

Mass Spectrometry

Mass spectrometry (MS) would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[19]

This technical guide provides a foundational understanding of (2-Methylpyrimidin-5-yl)methanol for research and development purposes. Further experimental work is required to fully elucidate its biological activity and therapeutic potential.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. (2-methylpyrimidin-5-yl)methanol|2239-83-0 - MOLBASE Encyclopedia [m.molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 12. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A druggable addiction to de novo pyrimidine biosynthesis in diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. lawdata.com.tw [lawdata.com.tw]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profiling of (2-Methylpyrimidin-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylpyrimidin-5-yl)methanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2-Methylpyrimidin-5-yl)methanol. These predictions are derived from the analysis of structurally similar pyrimidine derivatives and alcohols and are intended to guide the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 2H | H4, H6 (Pyrimidine ring protons) |

| ~4.7 | Singlet | 2H | -CH₂OH (Methylene protons) |

| ~2.7 | Singlet | 3H | -CH₃ (Methyl protons) |

| Variable | Broad Singlet | 1H | -OH (Hydroxyl proton) |

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (Carbon attached to the methyl group) |

| ~158 | C4, C6 (Pyrimidine ring carbons) |

| ~135 | C5 (Carbon attached to the methanol group) |

| ~62 | -CH₂OH (Methylene carbon) |

| ~25 | -CH₃ (Methyl carbon) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Alcohol) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1600-1450 | Medium-Strong | C=N and C=C stretch (Pyrimidine ring) |

| 1050-1000 | Strong | C-O stretch (Primary alcohol) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for (2-Methylpyrimidin-5-yl)methanol

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular ion) |

| 109 | [M - CH₃]⁺ |

| 95 | [M - CHO]⁺ or [M - N₂H]⁺ |

| 79 | [M - CH₂OH - H]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified (2-Methylpyrimidin-5-yl)methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (2-Methylpyrimidin-5-yl)methanol directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization.

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (2-Methylpyrimidin-5-yl)methanol.

Caption: Workflow for Spectroscopic Analysis.

The Pivotal Role of (2-Methylpyrimidin-5-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyrimidin-5-yl)methanol, a key heterocyclic building block, is increasingly recognized for its potential in the development of novel therapeutics. This technical guide explores the synthesis, biological activities, and prospective applications of its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic incorporation of a hydroxymethyl group at the 5-position of the 2-methylpyrimidine ring system offers a versatile handle for synthetic modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide delves into the derivatization of this core structure and the associated biological outcomes, supported by experimental data and procedural insights.

Synthesis of Bioactive 5-Hydroxymethylpyrimidine Derivatives

The synthesis of derivatives based on the 5-hydroxymethylpyrimidine core often involves multi-step sequences. A common strategy is the reduction of corresponding ester precursors to yield the desired alcohol functionality. The following provides an illustrative experimental protocol adapted from the synthesis of related 5-hydroxymethylpyrimidine analogs.

General Experimental Protocol for the Synthesis of 5-Hydroxymethylpyrimidine Derivatives

A general synthetic route to 5-hydroxymethylpyrimidine derivatives involves the initial synthesis of a suitable pyrimidine ester, followed by its reduction. For instance, ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates can be reduced to the corresponding (4-substituted-6-methyl-2-phenylpyrimidin-5-yl)methanol derivatives.

Step 1: Synthesis of the Pyrimidine Ester Precursor For the synthesis of sulfur-containing derivatives, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate can be dissolved in a mixture of methanol and NaOH, followed by the addition of a suitable benzyl chloride. The reaction mixture is stirred for several hours at room temperature. The resulting solid is then filtered, washed, and dried. For amino-substituted derivatives, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with POCl₃, followed by extraction. The crude product is then reacted with the desired amine in a suitable solvent like THF or a mixture of methanol and triethylamine.

Step 2: Reduction of the Ester to the Alcohol The synthesized pyrimidine-5-carboxylate is then reduced to the corresponding 5-hydroxymethylpyrimidine. A typical procedure involves dissolving the ester in an anhydrous solvent like THF under an inert atmosphere, followed by the slow addition of a reducing agent such as lithium aluminium hydride (LiAlH₄) at a reduced temperature (e.g., 0 °C). The reaction is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched with water and an aqueous solution of NaOH, filtered, and the organic solvent is evaporated. The crude product is then purified, often by crystallization from a suitable solvent like methanol.[1]

Below is a diagram illustrating a generalized experimental workflow for the synthesis and evaluation of 5-hydroxymethylpyrimidine derivatives.

Biological Activity of 5-Hydroxymethylpyrimidine Derivatives

Derivatives of the 5-hydroxymethylpyrimidine scaffold have been investigated for their cytotoxic properties against various cancer cell lines. The biological activity is significantly influenced by the nature of the substituent at the 4-position of the pyrimidine ring.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of synthesized 5-hydroxymethylpyrimidine derivatives against a panel of human cancer cell lines and a normal cell line (RPTEC).[1]

| Compound ID | Substituent at C4 | HeLa (Cervical Cancer) | HepaRG (Hepatocellular Carcinoma) | Caco-2 (Colorectal Adenocarcinoma) | AGS (Gastric Adenocarcinoma) | A172 (Glioblastoma) | RPTEC (Normal Kidney) |

| 3a | Benzylsulfanyl | 28.5 ± 2.1 | >100 | 45.3 ± 3.4 | 33.1 ± 2.5 | 39.8 ± 3.0 | 25.4 ± 1.9 |

| 3b | (2-Methylphenyl)methylsulfanyl | 20.1 ± 1.5 | 89.7 ± 6.7 | 33.2 ± 2.5 | 25.4 ± 1.9 | 29.9 ± 2.2 | 22.3 ± 1.7 |

| 3h | tert-Butylamino | >100 | >100 | >100 | >100 | >100 | >100 |

| 3i | (2-Hydroxyethyl)amino | >100 | >100 | >100 | >100 | >100 | >100 |

| 3j | Cyclohexylamino | 65.4 ± 4.9 | >100 | 88.7 ± 6.7 | 72.3 ± 5.4 | 79.8 ± 6.0 | >100 |

Data presented as mean ± standard deviation.

The data indicates that derivatives with a benzylsulfanyl group at the 4-position generally exhibit higher cytotoxicity compared to those with aliphatic amino groups. Notably, compounds with bulky substituents tend to show more promising, albeit moderate, anticancer properties.[1]

Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of the compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepaRG, Caco-2, AGS, A172) and a normal cell line (e.g., RPTEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

The following diagram illustrates a simplified signaling pathway concept related to the induction of apoptosis, a common mechanism of action for cytotoxic agents.

Future Perspectives and Applications

The (2-Methylpyrimidin-5-yl)methanol scaffold holds considerable promise for the development of new therapeutic agents. Its amenability to chemical modification at the hydroxymethyl group, as well as at other positions on the pyrimidine ring, allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research directions could include:

-

Expansion of Derivatization: Exploring a broader range of ether and ester derivatives of the hydroxymethyl group to modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics.

-

Target-Based Screening: Screening libraries of (2-Methylpyrimidin-5-yl)methanol derivatives against specific molecular targets, such as kinases, proteases, and G-protein coupled receptors, which are known to be modulated by pyrimidine-containing molecules.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand the relationship between the chemical structure of the derivatives and their biological activity, which will guide the rational design of more potent and selective compounds.

References

Discovery and synthesis of novel (2-Methylpyrimidin-5-yl)methanol analogs

An In-depth Technical Guide on the Discovery and Synthesis of Novel (2-Methylpyrimidin-5-yl)methanol Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the hydrogen bonding patterns of purines and pyrimidines in DNA and RNA, as well as its prevalence in kinase inhibitor structures, makes it a privileged scaffold in drug discovery. (2-Methylpyrimidin-5-yl)methanol and its analogs represent a class of compounds with significant potential for therapeutic applications. The hydroxymethyl group at the 5-position provides a key site for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the discovery and synthesis of novel analogs based on the 5-hydroxymethylpyrimidine core. It details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to enable researchers to build upon existing knowledge in the development of new therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of substituted pyrimidines can be achieved through various condensation reactions. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the 5-hydroxymethylpyrimidine core, a multi-step approach is often employed, starting from a suitable pyrimidine precursor which is then modified to introduce the desired substituents and the hydroxymethyl group.

A key strategy for creating a library of analogs involves the synthesis of a common intermediate that can be readily diversified. In the case of the analogs discussed in this guide, a 4-chloro- or 4-hydroxy-pyrimidine intermediate serves as a versatile precursor for introducing various substituents at the 4-position. The 5-hydroxymethyl group is typically introduced in the final step via the reduction of a corresponding ester.

Below is a general workflow for the synthesis of 4,6-disubstituted-2-phenyl-5-hydroxymethylpyrimidines, which serves as a representative example of the synthesis of (2-methylpyrimidin-5-yl)methanol analogs.

Data Presentation: Synthesized Analogs and Yields

A series of novel 4,6-disubstituted-2-phenyl-5-hydroxymethylpyrimidine analogs were synthesized to explore the structure-activity relationship. The following table summarizes the synthesized compounds, their structures, percentage yields, and melting points.[1]

| Compound ID | R Group | Yield (%) | m.p. (°C) |

| 3a | -S-CH₂-Ph | 70 | 144-145 |

| 3b | -S-CH₂-(2-Me-Ph) | 72 | 147 |

| 3c | -NH₂ | 72 | 177-178 |

| 3d | -NH-Et | 69 | 129-130 |

| 3e | -NH-Pr | 73 | 119-120 |

| 3f | -NH-Allyl | 73 | 174-175 |

| 3g | -NH-Bu | 69 | 115-116 |

| 3h | -NH-tBu | 69 | 173-174 |

| 3i | -NH-CH₂CH₂OH | 84 | 141 |

| 3j | -NH-Cyclohexyl | 78 | 158-159 |

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their potency.

Table 2: In Vitro Cytotoxicity of 5-Hydroxymethylpyrimidine Analogs (IC₅₀ in µM) [1]

| Compound ID | HeLa (Cervical Cancer) | HepaRG (Liver Cancer) | Caco-2 (Colon Cancer) | AGS (Gastric Cancer) | A172 (Glioblastoma) |

| 3a | 165.7 | 142.4 | >250 | 185.3 | 170.2 |

| 3b | 140.2 | 132.3 | 240.5 | 155.4 | 162.8 |

| 3c | >250 | >250 | >250 | >250 | >250 |

| 3d | >250 | >250 | >250 | >250 | >250 |

| 3e | 220.4 | 200.7 | >250 | 230.1 | 245.3 |

| 3f | >250 | >250 | >250 | >250 | >250 |

| 3g | 180.9 | 165.2 | >250 | 190.6 | 210.8 |

| 3h | 150.3 | 148.9 | 215.7 | 160.4 | 175.5 |

| 3i | >250 | >250 | >250 | >250 | >250 |

| 3j | 145.8 | 138.1 | 205.4 | 152.7 | 168.3 |

The structure-activity relationship analysis of the synthesized analogs reveals several key insights:

-

Impact of the 4-position substituent: Compounds with a benzylsulfanyl group at the 4-position (3a and 3b ) showed moderate cytotoxic activity. In contrast, most of the 4-amino substituted analogs showed weaker activity, with the exception of those bearing bulky aliphatic groups.

-

Effect of bulky substituents: Analogs with bulky substituents at the 4-amino position, such as tert-butyl (3h ) and cyclohexyl (3j ), exhibited higher cytotoxicity compared to those with smaller alkyl chains.

-

Influence of polar groups: The introduction of a hydroxyl group in the side chain (3i ) or a primary amine (3c ) led to a significant decrease in cytotoxic activity, suggesting that lipophilicity may play a crucial role in the anticancer activity of this series of compounds.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylates (Precursors)

Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate (10 mmol) is placed in a round-bottom flask, and 10 mL of POCl₃ is added.[1] The mixture is refluxed for 3 hours, then poured slowly into 100 mL of ice water and extracted three times with 25 mL of CHCl₃.[1] The combined organic extracts are dried with anhydrous MgSO₄ and concentrated under reduced pressure.[1] The crude product is then dissolved in a mixture of 10 mL of methanol and 5 mL of triethylamine, and the appropriate primary alkyl amine (12 mmol) is added.[1] The reaction mixture is stirred at room temperature for 24 hours.[1] The solvent is evaporated, and the residue is purified by column chromatography on silica gel using chloroform as the eluent to afford the desired product.[1]

General Procedure for the Reduction to (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanols (Final Analogs)

A solution of the corresponding ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate (5 mmol) in 20 mL of anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (10 mmol) in 20 mL of anhydrous THF at 0 °C.[1] The reaction mixture is then stirred at room temperature for 3 hours.[1] After completion of the reaction, the mixture is cooled to 0 °C, and water (1 mL) and 15% NaOH solution (1 mL) are added dropwise.[1] The resulting precipitate is filtered off and washed with THF.[1] The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from methanol to give the final 5-hydroxymethylpyrimidine analog.[1]

In Vitro Cytotoxicity Assay

Human cancer cell lines (HeLa, HepaRG, Caco-2, AGS, A172) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds (10-250 µM) for 48 hours. Cell viability is assessed using the neutral red uptake assay.[1] The IC₅₀ values are calculated from the dose-response curves.[1]

Potential Signaling Pathway Involvement

While the exact mechanism of action for the newly synthesized compounds has not been fully elucidated, pyrimidine derivatives are well-known inhibitors of various protein kinases. Kinase signaling pathways, such as the MAPK/ERK pathway, are frequently dysregulated in cancer and are important targets for cancer therapy. The (2-methylpyrimidin-5-yl)methanol scaffold could potentially serve as a basis for the development of inhibitors targeting key kinases in these pathways.

Conclusion

This technical guide has outlined the synthesis and biological evaluation of a novel series of (2-phenylpyrimidin-5-yl)methanol analogs, which serve as a model for the development of derivatives of (2-methylpyrimidin-5-yl)methanol. The synthetic route is versatile and allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring. The biological data indicates that bulky, lipophilic groups at this position are favorable for cytotoxic activity.

The information presented here, including detailed synthetic protocols and quantitative biological data, provides a solid foundation for researchers in the field of drug discovery and development. Further optimization of this scaffold could lead to the discovery of potent and selective therapeutic agents for the treatment of cancer and other diseases. The exploration of this chemical space is a promising avenue for the development of next-generation pyrimidine-based drugs.

References

(2-Methylpyrimidin-5-yl)methanol: A Versatile Fragment for Drug Design

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of (2-Methylpyrimidin-5-yl)methanol as a key fragment in modern drug design and discovery. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, and the specific arrangement of the methyl and hydroxymethyl substituents at the 2- and 5-positions of the pyrimidine ring provides a valuable starting point for the development of potent and selective therapeutic agents across various disease areas. This document details its chemical properties, its application in the synthesis of inhibitors for diverse biological targets, and provides an overview of relevant experimental methodologies.

Core Fragment Properties

(2-Methylpyrimidin-5-yl)methanol is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring, which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The primary alcohol moiety serves as a crucial synthetic handle for fragment elaboration and optimization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of (2-Methylpyrimidin-5-yl)methanol

| Property | Value |

| Chemical Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 102-103 °C |

| Boiling Point | 237 °C |

| Topological Polar Surface Area (TPSA) | 46.01 Ų |

| LogP | 0.2773 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| CAS Number | 2239-83-0 |

Applications in Drug Discovery

(2-Methylpyrimidin-5-yl)methanol has been successfully employed as a foundational fragment in the development of inhibitors for several important biological targets. Its structural motifs are found in patented compounds targeting cancer, viral infections, central nervous system disorders, and cardiovascular diseases.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, making them attractive therapeutic targets. (2-Methylpyrimidin-5-yl)methanol has been utilized as a starting material in the synthesis of thienopyrimidine derivatives that act as Bcl-2 inhibitors[1]. These compounds aim to restore the natural process of programmed cell death in cancer cells.

Signaling Pathway: Bcl-2 and Apoptosis

Caption: The Bcl-2 regulated intrinsic apoptotic pathway.

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for integration into the host genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on RT, inhibiting its function. (2-Methylpyrimidin-5-yl)methanol serves as a key building block for pyrimidone derivatives that have been designed as selective cytotoxic agents against HIV-infected cells, with NNRTI activity[2].

Signaling Pathway: HIV Reverse Transcription

Caption: Inhibition of HIV reverse transcription by NNRTIs.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates vasodilation and other physiological processes. sGC stimulators are a class of drugs that enhance the sensitivity of sGC to endogenous NO, and they are being investigated for the treatment of cardiovascular and central nervous system (CNS) diseases. (2-Methylpyrimidin-5-yl)methanol has been used in the synthesis of pyrazolopyridine derivatives that act as sGC stimulators.

Signaling Pathway: Soluble Guanylate Cyclase (sGC)

Caption: The nitric oxide-sGC-cGMP signaling pathway.

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in various physiological processes, including neuronal signaling and kidney function. Dysregulation of TRPC5 has been linked to neuropsychiatric and neurodegenerative disorders. (2-Methylpyrimidin-5-yl)methanol has been employed in the synthesis of substituted xanthine derivatives that act as antagonists of the TRPC5 channel, representing a potential therapeutic avenue for these conditions[3].

Signaling Pathway: TRPC5 Channel Activation

Caption: A simplified TRPC5 channel activation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from (2-Methylpyrimidin-5-yl)methanol are often proprietary. However, based on the available patent literature and general knowledge in medicinal chemistry, the following sections outline the key experimental workflows.

The primary alcohol of (2-Methylpyrimidin-5-yl)methanol is a versatile functional group for synthetic elaboration. A common strategy involves its conversion to a more reactive electrophile, such as a chloromethyl or mesyloxymethyl group, which can then be used in nucleophilic substitution reactions to couple the pyrimidine fragment with other scaffolds.

Experimental Workflow: Synthesis of Derivatives

Caption: General synthetic workflow for elaborating the fragment.

Representative Protocol for Chlorination: A solution of (2-methylpyrimidin-5-yl)methanol in a suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often at reduced temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product, 5-(chloromethyl)-2-methylpyrimidine, is isolated and purified.

The biological activity of compounds derived from (2-Methylpyrimidin-5-yl)methanol is assessed using a variety of in vitro assays tailored to the specific target.

Table 2: Overview of Relevant Assay Types

| Target | Assay Type | Principle |

| Bcl-2 | Competitive Binding Assay | Measures the ability of the test compound to displace a fluorescently labeled BH3 peptide from the binding groove of Bcl-2 protein. |

| Cell Viability Assay | Assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines that overexpress Bcl-2. | |

| HIV Reverse Transcriptase | Enzyme Activity Assay | Quantifies the synthesis of DNA from an RNA template by recombinant HIV RT in the presence of the test compound. |

| Antiviral Assay | Measures the inhibition of HIV replication in a cell-based model, often by quantifying viral load or cell viability. | |

| sGC | cGMP Quantification Assay | Measures the production of cGMP in cells or with purified sGC enzyme in response to the test compound, typically in the presence of an NO donor. |

| TRPC5 | Electrophysiology | Uses patch-clamp techniques to measure the ion current through TRPC5 channels expressed in a host cell line in the presence of the test compound. |

| Calcium Imaging | Monitors changes in intracellular calcium concentration in response to channel activation and inhibition by the test compound. |

Conclusion

(2-Methylpyrimidin-5-yl)methanol has demonstrated its value as a versatile and effective fragment in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for fragment-based drug discovery campaigns. The successful incorporation of this fragment into lead compounds targeting a diverse range of proteins, including enzymes, ion channels, and regulatory proteins, underscores its potential for broader applications in medicinal chemistry. Further exploration of the chemical space around the (2-methylpyrimidin-5-yl)methanol core is warranted to unlock its full potential in the development of next-generation therapeutics.

References

In Silico Modeling and Docking Studies of (2-Methylpyrimidin-5-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of novel (2-Methylpyrimidin-5-yl)methanol derivatives. This document outlines a systematic computational approach to identify and optimize potential lead compounds for drug discovery, focusing on their theoretical binding affinities, pharmacokinetic properties, and toxicological profiles. The methodologies presented here are based on established computational chemistry techniques and provide a framework for the rational design of new therapeutic agents.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of (2-Methylpyrimidin-5-yl)methanol hold significant promise for the development of novel therapeutics due to their potential to interact with a variety of biological targets. In silico modeling and molecular docking have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the interaction of small molecules with protein targets, thereby prioritizing compounds for synthesis and biological evaluation.[1][2] This guide details a comprehensive computational workflow for the assessment of (2-Methylpyrimidin-5-yl)methanol derivatives, from initial ligand preparation to detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.[3][4]

Computational Workflow

The in silico evaluation of (2-Methylpyrimidin-5-yl)methanol derivatives follows a multi-step computational workflow. This process begins with the preparation of both the ligand and the target protein, followed by molecular docking simulations to predict binding modes and affinities. The workflow culminates in the prediction of ADMET properties to assess the drug-likeness of the candidate compounds.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments performed in the analysis of (2-Methylpyrimidin-5-yl)methanol derivatives.

Ligand Preparation

A series of novel (2-Methylpyrimidin-5-yl)methanol derivatives were designed with diverse substitutions at the methanol moiety to explore the structure-activity relationship (SAR).

-

2D Structure Drawing and Conversion: The 2D structures of the designed derivatives were sketched using chemical drawing software (e.g., ChemDraw). These structures were then converted to 3D SDF format.

-

Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.

Protein Preparation

For the purpose of this guide, a hypothetical protein target, "Kinase X," has been selected. The crystal structure of Kinase X would be retrieved from the Protein Data Bank (PDB).

-

PDB Structure Retrieval: The 3D coordinates of the target protein were downloaded from the PDB.

-

Preparation of the Protein Structure: The raw PDB file was processed to prepare it for docking. This involved the removal of water molecules and any co-crystallized ligands or heteroatoms not essential for the study.[5]

-

Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for amino acid residues were assigned at a physiological pH of 7.4. Gasteiger or AM1-BCC charges were assigned to the protein atoms.[5]

Molecular Docking

Molecular docking simulations were performed to predict the binding conformation and affinity of the designed derivatives within the active site of the target protein.[6]

-

Grid Box Generation: A grid box was defined around the active site of the protein. The dimensions and center of the grid were chosen to encompass the entire binding pocket, ensuring that the ligand could freely explore the conformational space within the active site.

-

Docking Simulation: AutoDock Vina was employed for the molecular docking simulations.[6] During the docking process, the protein was kept rigid while the ligands were treated as flexible. The program explores various conformations of the ligand within the active site and scores them based on a semi-empirical free energy force field.

-

Pose Analysis and Scoring: The docking results were analyzed to identify the most favorable binding poses for each ligand. The binding affinity is reported as a negative score in kcal/mol, where a more negative value indicates a stronger binding interaction.[5] The pose with the lowest binding energy was selected for further analysis.

ADMET Prediction

The drug-likeness and pharmacokinetic properties of the designed derivatives were evaluated using in silico ADMET prediction tools.[7][8] This step is vital for filtering out compounds with potentially poor pharmacokinetic profiles early in the discovery process.[4]

-

Physicochemical Properties and Drug-Likeness: Key physicochemical properties such as molecular weight, LogP, number of hydrogen bond donors, and acceptors were calculated. These properties were evaluated against Lipinski's Rule of Five to assess the potential for oral bioavailability.[9]

-

Pharmacokinetic Prediction: Various pharmacokinetic parameters were predicted, including human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration.[10]

-

Toxicity Prediction: The potential toxicity of the compounds was assessed by predicting endpoints such as mutagenicity (Ames test) and hepatotoxicity.[7]

Data Presentation

The quantitative data obtained from the molecular docking and ADMET prediction studies are summarized in the tables below for easy comparison.

Table 1: Molecular Docking Results of (2-Methylpyrimidin-5-yl)methanol Derivatives

| Compound ID | Substitution (R) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| MMPM-01 | -H | -6.8 | 15.2 | TYR23, LEU88, VAL34 |

| MMPM-02 | -CH3 | -7.2 | 8.5 | TYR23, LEU88, VAL34, ALA35 |

| MMPM-03 | -Ph | -8.5 | 1.2 | TYR23, LEU88, PHE90, LYS20 |

| MMPM-04 | -4-Cl-Ph | -9.1 | 0.5 | TYR23, LEU88, PHE90, LYS20, SER89 |

| MMPM-05 | -4-F-Ph | -8.9 | 0.8 | TYR23, LEU88, PHE90, LYS20, SER89 |

| MMPM-06 | -4-OCH3-Ph | -8.7 | 1.0 | TYR23, LEU88, PHE90, LYS20, ASN91 |

Table 2: Predicted ADMET Properties of (2-Methylpyrimidin-5-yl)methanol Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Violations | HIA (%) | BBB Permeability | Ames Mutagenicity | Hepatotoxicity |

| MMPM-01 | 124.14 | 0.85 | 1 | 3 | 0 | 92.5 | Low | Non-mutagen | Low risk |

| MMPM-02 | 138.17 | 1.25 | 1 | 3 | 0 | 93.1 | Low | Non-mutagen | Low risk |

| MMPM-03 | 200.24 | 2.65 | 1 | 3 | 0 | 95.2 | Medium | Non-mutagen | Low risk |

| MMPM-04 | 234.68 | 3.35 | 1 | 3 | 0 | 96.0 | Medium | Non-mutagen | Low risk |

| MMPM-05 | 218.23 | 2.85 | 1 | 3 | 0 | 95.5 | Medium | Non-mutagen | Low risk |

| MMPM-06 | 230.26 | 2.60 | 1 | 4 | 0 | 94.8 | Medium | Non-mutagen | Low risk |

Signaling Pathway and Interaction Analysis

The hypothetical "Kinase X" is assumed to be involved in a cancer-related signaling pathway. The designed inhibitors are intended to block the kinase activity, thereby inhibiting downstream signaling events that lead to cell proliferation.

References

- 1. dovepress.com [dovepress.com]

- 2. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. fiveable.me [fiveable.me]

- 5. thieme-connect.de [thieme-connect.de]

- 6. jbcpm.com [jbcpm.com]

- 7. rfppl.co.in [rfppl.co.in]

- 8. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyrimidin-5-yl)methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. This molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the realm of medicinal chemistry and drug discovery. Its structural motifs are present in various biologically active compounds, making it a key intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current research on (2-Methylpyrimidin-5-yl)methanol, covering its synthesis, chemical properties, and potential applications, with a focus on experimental details and quantitative data.

Chemical Properties and Data

(2-Methylpyrimidin-5-yl)methanol is a white crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 2239-83-0 | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 102-103°C | [1] |

| Boiling Point | 237°C | [1] |

| Density | 1.171 g/cm³ | [1] |

| Flash Point | 97.1°C | [1] |

| Refractive Index | 1.549 | [1] |

| Vapor Pressure | 0.0253 mmHg at 25°C | [1] |

Synthesis of (2-Methylpyrimidin-5-yl)methanol

A common and effective method for the synthesis of (2-Methylpyrimidin-5-yl)methanol involves the reduction of 2-methyl-5-pyrimidinecarboxaldehyde.

Experimental Protocol: Reduction of 2-Methyl-5-pyrimidinecarboxaldehyde

Materials:

-

2-Methyl-5-pyrimidinecarboxaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Methyl-5-pyrimidinecarboxaldehyde (8 g, 66 mmol) in methanol (100 mL) in a reaction vessel and cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (7.5 g, 197 mmol) to the solution while maintaining the temperature between 0-15°C.

-

Stir the reaction mixture for 3 hours at this temperature.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of saturated ammonium chloride solution (30 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford (2-methylpyrimidin-5-yl)methanol as a white solid.

Yield: 4.1 g (51%)

Synthesis Workflow

Caption: Reduction of 2-methyl-5-pyrimidinecarboxaldehyde to (2-methylpyrimidin-5-yl)methanol.

Spectroscopic Characterization

Detailed spectroscopic data for (2-Methylpyrimidin-5-yl)methanol is crucial for its identification and quality control. While publicly available, fully assigned spectra are limited, the expected spectral features can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxymethyl protons, the alcohol proton, and the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbon, the hydroxymethyl carbon, and the carbons of the pyrimidine ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H, C=N, and C=C stretching and bending vibrations of the pyrimidine ring are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. (2-Methylpyrimidin-5-yl)methanol serves as a key intermediate in the synthesis of various biologically active molecules.

While specific biological activity data for (2-Methylpyrimidin-5-yl)methanol itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, pyrimidine derivatives have shown potential as:

-

Anti-proliferative agents: Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against cancer cell lines, with some compounds showing high inhibitory activity.[2]

-

VEGFR-2 inhibitors: Certain pyrimidine-5-carbonitrile derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]

-

DHFR inhibitors: Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives have been designed as potential inhibitors of Dihydrofolate reductase (DHFR), an important enzyme for bacterial growth.[3]

The presence of the reactive hydroxymethyl group in (2-Methylpyrimidin-5-yl)methanol allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening.

Logical Relationship of Application

Caption: Role of (2-Methylpyrimidin-5-yl)methanol in drug discovery.

Conclusion

(2-Methylpyrimidin-5-yl)methanol is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. The availability of a straightforward synthesis protocol facilitates its use in the development of novel pyrimidine-based compounds. While direct biological data on the parent molecule is scarce, the demonstrated activity of its derivatives highlights the importance of this compound as a scaffold for the discovery of new therapeutic agents. Further research into the biological properties of (2-Methylpyrimidin-5-yl)methanol and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. (2-methylpyrimidin-5-yl)methanol|2239-83-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

In-depth Technical Guide to the Safety and Handling of (2-Methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (2-Methylpyrimidin-5-yl)methanol (CAS No: 2239-83-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or research setting. Due to the limited availability of a complete, official safety data sheet, this guide is compiled from various chemical supplier safety information and general best practices for handling similar chemical compounds.

Chemical Identification and Physical Properties

(2-Methylpyrimidin-5-yl)methanol is a solid, crystalline compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 2239-83-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Physical Form | White crystalline solid | [1][3] |

| Melting Point | 102-103°C | [3] |

| Boiling Point | 237°C | [3] |

| Flash Point | 97.1°C | [3] |

| Storage Temperature | Room temperature, sealed in a dry place | [1][2] |

Hazard Identification and GHS Classification

(2-Methylpyrimidin-5-yl)methanol is classified as a hazardous substance. The GHS classification indicates that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation.[1][2]

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

The following diagram illustrates the relationship between the identified hazards and the required precautionary measures.

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed, categorized as GHS Category 4.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation, categorized as GHS Category 2.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation, categorized as GHS Category 2.[1][2] |

| Acute Inhalation Toxicity | Harmful if inhaled, categorized as GHS Category 4.[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, categorized as GHS Category 3.[1][2] |

First-Aid Measures

In case of exposure to (2-Methylpyrimidin-5-yl)methanol, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Handling of a Hazardous Solid Chemical

The following diagram outlines a general workflow for the safe handling of a hazardous solid chemical like (2-Methylpyrimidin-5-yl)methanol in a laboratory setting.

Caption: Standard Operating Procedure for Handling Hazardous Solids.

This technical guide provides essential safety information for (2-Methylpyrimidin-5-yl)methanol. It is imperative for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere strictly to the recommended safety precautions. Always consult the most up-to-date safety data sheet from your supplier before use.

References

Methodological & Application

Application Note: Selective Oxidation of (2-Methylpyrimidin-5-yl)methanol to 2-Methylpyrimidine-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 2-Methylpyrimidine-5-carbaldehyde is a valuable building block in medicinal chemistry. This document provides detailed protocols for the selective oxidation of (2-Methylpyrimidin-5-yl)methanol to its corresponding aldehyde using three common and effective methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. These methods are known for their mild reaction conditions and good functional group tolerance, which are essential for handling sensitive heterocyclic compounds.

Data Presentation: Comparison of Oxidation Methods

| Oxidation Method | Oxidizing Agent & Reagents | Typical Solvent | Reaction Temperature | Advantages | Disadvantages |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Room Temperature | Mild conditions, high selectivity for activated alcohols, heterogeneous reaction simplifies work-up (filtration).[1][2][3] | Requires a large excess of reagent, reactivity can depend on the activation method of MnO₂.[3] |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM), Chloroform | Room Temperature | Mild, neutral conditions, short reaction times, high yields, avoids toxic chromium reagents.[4][5][6] | The reagent is potentially explosive under certain conditions and can be moisture sensitive.[4] |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temperature | Mild conditions, wide functional group tolerance, avoids heavy metal oxidants.[7][8][9] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide as a byproduct, requires careful control of reagent addition.[7][9] |

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This protocol describes the selective oxidation of (2-Methylpyrimidin-5-yl)methanol using activated manganese dioxide.

Materials:

-

(2-Methylpyrimidin-5-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of (2-Methylpyrimidin-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).[10]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.

-

Wash the filter cake with additional DCM to ensure complete recovery of the product.

-

Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 2-Methylpyrimidine-5-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol details the oxidation of (2-Methylpyrimidin-5-yl)methanol using the mild and selective Dess-Martin Periodinane reagent.[5][6]

Materials:

-

(2-Methylpyrimidin-5-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (2-Methylpyrimidin-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[6]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify by silica gel chromatography as needed.

Protocol 3: Swern Oxidation

This protocol outlines the oxidation of (2-Methylpyrimidin-5-yl)methanol via the Swern oxidation, which utilizes activated DMSO.[7][8]

Materials:

-

(2-Methylpyrimidin-5-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a thermometer and dropping funnels

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of (2-Methylpyrimidin-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes.[11]

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.[11]

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography if necessary.

Mandatory Visualization

References

- 1. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 2. nanotrun.com [nanotrun.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with (2-Methylpyrimidin-5-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving derivatives of (2-Methylpyrimidin-5-yl)methanol. This class of compounds holds significant interest for the synthesis of novel molecules in medicinal chemistry and materials science, particularly for the generation of biaryl and heteroaryl structures which are common motifs in biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of many starting materials have made it a cornerstone of modern organic synthesis.

Derivatives of (2-Methylpyrimidin-5-yl)methanol are valuable building blocks. The pyrimidine core is a key feature in numerous pharmaceuticals. The ability to introduce a variety of aryl or heteroaryl substituents at the 5-position of the 2-methylpyrimidine scaffold via Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for drug discovery and development.

This document outlines a two-stage approach. First, it addresses the necessary conversion of (2-Methylpyrimidin-5-yl)methanol into a coupling-ready halide, such as 5-bromo-2-methylpyrimidine. Second, it provides detailed protocols for the subsequent Suzuki-Miyaura coupling of this derivative with various boronic acids.

Proposed Synthesis of 5-Bromo-2-methylpyrimidine from (2-Methylpyrimidin-5-yl)methanol

Direct Suzuki-Miyaura coupling of the alcohol is not feasible. Therefore, the hydroxyl group must first be converted into a suitable leaving group, typically a halide. While direct conversion of (2-methylpyrimidin-5-yl)methanol to 5-bromo-2-methylpyrimidine is not extensively documented, a common synthetic route involves the oxidation of the methanol to the corresponding aldehyde, followed by a subsequent decarbonylative bromination or other halogenation methods. Alternatively, direct halogenation of the pyrimidine ring at the 5-position can be achieved, though this may require specific activating groups. For the purpose of these notes, we will focus on protocols starting from the commercially available or synthetically accessible 5-bromo-2-methylpyrimidine.

Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyrimidine: Data and Protocols